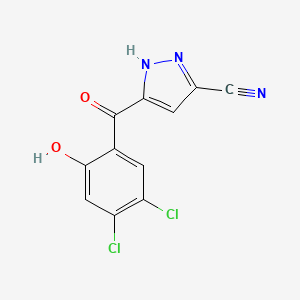

AChE-IN-37

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AChE-IN-37, also known as compound A2, is an acetylcholinesterase inhibitor with an inhibitory concentration (IC50) of 0.23 µM . This compound is known for its ability to alter reactive oxygen species levels and modulate the expression of nuclear factor erythroid 2-related factor 2 . Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, as they prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Méthodes De Préparation

The synthetic routes and reaction conditions for AChE-IN-37 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption . The preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to create a clear solution . Industrial production methods are not specified, indicating that the compound is primarily used in laboratory settings.

Analyse Des Réactions Chimiques

AChE-IN-37 undergoes various chemical reactions, including inhibition of acetylcholinesterase activity. The compound interacts with the enzyme’s active site, preventing the hydrolysis of acetylcholine . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major product formed from these reactions is the inhibited acetylcholinesterase enzyme, which results in increased levels of acetylcholine in the synapses .

Applications De Recherche Scientifique

AChE-IN-37 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of acetylcholinesterase and its effects on reactive oxygen species levels . In biology, the compound is used to investigate the modulation of nuclear factor erythroid 2-related factor 2 expression . In medicine, this compound is studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease . The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool in understanding the cholinergic system and developing new treatments for related disorders .

Mécanisme D'action

The mechanism of action of AChE-IN-37 involves the inhibition of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By binding to the enzyme’s active site, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synapses . This results in enhanced cholinergic transmission, which is beneficial in treating neurodegenerative diseases . The molecular targets of this compound include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .

Comparaison Avec Des Composés Similaires

AChE-IN-37 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . These compounds also inhibit acetylcholinesterase but differ in their chemical structures and inhibitory concentrations. Donepezil, for example, has a different binding affinity and mechanism of action compared to this compound . Rivastigmine and Galantamine also have unique properties that distinguish them from this compound . The uniqueness of this compound lies in its specific inhibitory concentration and its ability to modulate reactive oxygen species levels and nuclear factor erythroid 2-related factor 2 expression .

Propriétés

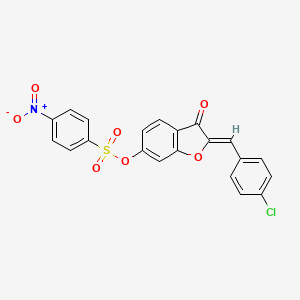

Formule moléculaire |

C21H12ClNO7S |

|---|---|

Poids moléculaire |

457.8 g/mol |

Nom IUPAC |

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C21H12ClNO7S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)29-20)30-31(27,28)17-8-5-15(6-9-17)23(25)26/h1-12H/b20-11- |

Clé InChI |

ADTADMRCNRGNDS-JAIQZWGSSA-N |

SMILES isomérique |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

SMILES canonique |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)

![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)

![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)

![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)